2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 302914-09-6
VCID: VC16098115
InChI: InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2
SMILES:
Molecular Formula: C22H13BrCl4N2O
Molecular Weight: 543.1 g/mol

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 302914-09-6

Cat. No.: VC16098115

Molecular Formula: C22H13BrCl4N2O

Molecular Weight: 543.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 302914-09-6

Specification

CAS No. 302914-09-6
Molecular Formula C22H13BrCl4N2O
Molecular Weight 543.1 g/mol
IUPAC Name 2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2
Standard InChI Key MIQXSFRPEMXQLH-UHFFFAOYSA-N
Canonical SMILES C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C22H13BrCl4N2O, with a molecular weight of 543.1 g/mol. Its IUPAC name, 2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine, reflects the integration of halogenated aryl groups and a fused pyrazolo-benzoxazine system. Key identifiers include:

PropertyValue
CAS No.302914-09-6
SMILESC1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl
InChIKeyMIQXSFRPEMXQLH-UHFFFAOYSA-N
PubChem CID4623925

The crystal structure remains unresolved, but computational models predict a planar benzoxazine core with ortho-substituted chlorine atoms inducing steric hindrance.

Spectroscopic and Physicochemical Data

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, range from 212.0 Ų ([M+H]+) to 221.4 Ų ([M+Na]+) . The compound’s lipophilicity (LogP ≈ 5.2) and polar surface area (PSA ≈ 45 Ų) suggest moderate blood-brain barrier permeability but poor aqueous solubility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Halogenation: Introduction of bromine and chlorine substituents on benzene rings via electrophilic aromatic substitution.

  • Cyclization: Formation of the pyrazolo[1,5-c] benzoxazine core using triflic acid (TfOH) or triflic anhydride (Tf2O) as catalysts .

  • Purification: Chromatographic separation to isolate the target compound from regioisomers.

A representative protocol from recent literature employs:

  • Aldimine intermediates (e.g., 4-OMe aldimine) to facilitate cyclization .

  • Benzaldehyde as a co-reactant to suppress imine byproduct formation .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Controlling halogen positioning to avoid undesired isomers.

  • Byproduct Mitigation: Excess benzaldehyde (0.5 equiv) reduces imine byproducts from 48% to <2% .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro assays reveal dose-dependent cytotoxicity against:

  • MDA-MB-231 (triple-negative breast cancer): IC50 = 8.2 µM.

  • PC-3 (prostate cancer): IC50 = 11.5 µM.

Mechanistic studies propose DNA intercalation and topoisomerase II inhibition as primary modes of action, analogous to related benzoxazines.

Structure-Activity Relationships (SAR)

  • Halogen Substitution: Dichloro groups at positions 7 and 9 enhance DNA binding affinity.

  • Bromophenyl Moiety: Improves pharmacokinetic stability compared to methoxy analogs .

Applications in Drug Development

Preclinical Progress

  • Lead Optimization: Structural analogs with fluorinated phenyl groups show improved bioavailability .

  • Combination Therapy: Synergy observed with paclitaxel in reducing PC-3 cell viability by 78%.

Patent Landscape

No patents directly claim this compound, but related benzoxazine derivatives are protected for oncology applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator